Product packaging for Bombesin, [125I]-(Cat. No.:)

Bombesin, [125I]-

Cat. No.: B10785471
M. Wt: 1795.8 g/mol
InChI Key: DYAYENQQOKXYSU-UHFFFAOYSA-N
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Description

Overview of Bombesin (B8815690) Peptides and Receptors within Preclinical Investigation

The bombesin family of peptides includes the amphibian-derived bombesin and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB). wikipedia.orgnih.gov These peptides exert their effects by binding to a specific family of G protein-coupled receptors (GPCRs), known as bombesin receptors. wikipedia.orgfrontiersin.org In mammals, there are three primary subtypes of bombesin receptors: the GRP receptor (BB2), the NMB receptor (BB1), and the orphan receptor BRS-3 (BB3). nih.govguidetopharmacology.org

These receptors are implicated in a wide range of physiological functions. nih.gov Preclinical studies have demonstrated their involvement in gastrointestinal motility, satiety, and thermoregulation. nih.gov Notably, bombesin receptors, particularly the GRP receptor, are often overexpressed in various types of cancer, including prostate, breast, and lung cancers. aacrjournals.orgnih.gov This overexpression has made them a significant target for the development of diagnostic and therapeutic radiopharmaceuticals in oncological research. nih.gov

The distinct affinities of the receptor subtypes for different bombesin-related peptides are a key aspect of their preclinical investigation. For instance, the BB1 receptor shows a significantly higher affinity for NMB than for GRP, while the BB2 receptor exhibits the opposite preference. nih.gov Bombesin itself binds with high affinity to both BB1 and BB2 receptors. nih.gov This differential binding is crucial for designing subtype-selective ligands for research and potential clinical applications.

Bombesin Receptor Subtypes and Their Characteristics

Receptor SubtypePrimary Mammalian LigandKey Preclinical Research AreasNotable Overexpression in Cancers
BB1 (NMB Receptor)Neuromedin B (NMB)Gastrointestinal motility, satiety, thermoregulation. nih.govGastrointestinal carcinoids. nih.gov
BB2 (GRP Receptor)Gastrin-Releasing Peptide (GRP)Tumor growth, pruritus. nih.govProstate, breast, gastrinomas, renal cell carcinomas. nih.gov
BB3 (Orphan Receptor)Unknown endogenous ligandSatiety, metabolism. nih.govLung carcinoids, small cell lung carcinomas, Ewing sarcomas. nih.gov

Fundamental Principles of Radioiodination and [125I] as a Radiotracer Isotope for Peptides

Radioiodination is the process of incorporating a radioactive isotope of iodine into a molecule. For peptides like bombesin, this is a common method to create a radioligand for research purposes. The preparation of peptides labeled with Iodine-125 (B85253) (¹²⁵I) is a key tool for the detailed characterization of their binding properties. researchgate.net

There are two primary methods for radioiodinating peptides:

Direct Radioiodination: This method involves the direct electrophilic substitution of radioiodine onto specific amino acid residues within the peptide, most commonly tyrosine and sometimes histidine. mdpi.comnih.gov Oxidizing agents like Chloramine-T or Iodogen are often used to facilitate this reaction. researchgate.netvitrax.com While straightforward, this method carries the risk of altering the peptide's biological activity if the labeled residue is critical for receptor binding. mdpi.com

Indirect Radioiodination: This approach utilizes a prosthetic group that is first radiolabeled with iodine and then conjugated to the peptide. mdpi.com This method is particularly useful for peptides that lack suitable residues for direct iodination or are sensitive to the oxidizing conditions of direct labeling. akjournals.com

Iodine-125 is a frequently chosen radionuclide for labeling peptides in preclinical research due to its favorable properties. nih.gov It has a relatively long half-life of approximately 60 days, which is convenient for laboratory use. nih.govupstate.edu ¹²⁵I decays by electron capture, emitting low-energy gamma rays and X-rays that are easily detectable by standard laboratory equipment like gamma counters. upstate.edupatsnap.com This decay mechanism also allows for high-resolution autoradiography. nih.gov The use of ¹²⁵I enables the production of radiolabeled peptides with high specific activity, which is crucial for sensitive detection in binding assays. vitrax.com

Key Properties of Iodine-125 for Peptide Radiolabeling

PropertyValue/DescriptionSignificance in Research
Half-life~60 days. nih.govupstate.eduAllows for longer-term experiments and convenient storage.
Decay ModeElectron Capture. patsnap.comResults in low-energy gamma and X-ray emissions. patsnap.com
Primary EmissionsLow-energy gamma rays (~35 keV). upstate.eduEasily detected by standard lab equipment; allows for high-resolution autoradiography. nih.gov
Specific ActivityCan be produced at high specific activity. vitrax.comEnables highly sensitive detection in binding assays.

Historical Trajectories and Foundational Contributions of [125I]-Bombesin in Receptor Biology

The development of [125I]-labeled bombesin analogs was a pivotal moment in the study of bombesin receptors. Early research relied on the use of bombesin itself, which could not distinguish between the different receptor subtypes. nih.gov The creation of radiolabeled versions, such as [125I-Tyr4]bombesin, provided the necessary tools for more detailed and specific investigations. snmjournals.org

One of the most significant contributions of [125I]-Bombesin has been in the field of receptor autoradiography. This technique uses the radiolabeled ligand to visualize the distribution and density of receptors in tissue sections. Through this method, researchers were able to map the precise locations of bombesin receptors in various tissues and tumors. For example, studies using [125I-Tyr4]bombesin demonstrated the high expression of GRP receptors in the majority of invasive primary prostatic carcinomas. snmjournals.org

Furthermore, [125I]-Bombesin has been instrumental in competitive binding assays. mdpi.com These assays are used to determine the binding affinity (Ki) of new, unlabeled compounds for bombesin receptors. revvity.com By competing with the binding of [125I]-Bombesin, researchers can assess the potency and selectivity of novel agonists and antagonists. mdpi.com This has been fundamental in the development of receptor subtype-selective ligands and in understanding the structure-activity relationships of the bombesin peptide family. The use of universal radioligands, such as 125I-[D-Tyr6, ß-Ala11, Phe13, Nle14]bombesin(6–14), has allowed for the identification of the predominant receptor subtype expressed in various human tumors by performing displacement experiments with unlabeled subtype-selective analogs. aacrjournals.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H107IN24O19S B10785471 Bombesin, [125I]-

Properties

Molecular Formula

C74H107IN24O19S

Molecular Weight

1795.8 g/mol

IUPAC Name

N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxy-3-iodophenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide

InChI

InChI=1S/C74H107IN24O19S/c1-35(2)24-49(70(115)92-44(62(79)107)21-23-119-6)96-71(116)52(28-40-31-82-34-87-40)90-60(106)33-86-73(118)61(36(3)4)99-63(108)37(5)88-69(114)51(27-39-30-84-43-11-8-7-10-41(39)43)98-68(113)48(15-19-56(77)102)95-72(117)53(29-57(78)103)91-59(105)32-85-64(109)50(26-38-13-17-54(100)42(75)25-38)97-65(110)45(12-9-22-83-74(80)81)93-67(112)47(14-18-55(76)101)94-66(111)46-16-20-58(104)89-46/h7-8,10-11,13,17,25,30-31,34-37,44-53,61,84,100H,9,12,14-16,18-24,26-29,32-33H2,1-6H3,(H2,76,101)(H2,77,102)(H2,78,103)(H2,79,107)(H,82,87)(H,85,109)(H,86,118)(H,88,114)(H,89,104)(H,90,106)(H,91,105)(H,92,115)(H,93,112)(H,94,111)(H,95,117)(H,96,116)(H,97,110)(H,98,113)(H,99,108)(H4,80,81,83)

InChI Key

DYAYENQQOKXYSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5

Origin of Product

United States

Radiochemical Synthesis and Physicochemical Characterization of Bombesin, 125i

Synthetic Methodologies for Radioiodination

The introduction of the radioactive iodine-125 (B85253) isotope onto the bombesin (B8815690) peptide, specifically at the tyrosine-4 (Tyr4) residue, is a critical step in producing the radioligand for research purposes. This process, known as radioiodination, is primarily achieved through two distinct methodologies: enzymatic and oxidative procedures.

Enzymatic Approaches (e.g., Lactoperoxidase Procedure for Tyr4-Radioiodination)

Enzymatic methods for radioiodination are favored for their mild reaction conditions, which help to preserve the biological integrity of the peptide. The lactoperoxidase method is a prominent example used for labeling bombesin. In this procedure, the enzyme lactoperoxidase, in the presence of a small amount of hydrogen peroxide, catalyzes the oxidation of the iodide ion (I-) to a reactive iodine species. This species then electrophilically substitutes onto the phenol (B47542) ring of the Tyr4 residue of the bombesin molecule.

The reaction is carefully controlled to ensure efficient incorporation of the ¹²⁵I isotope while minimizing potential damage to the peptide structure. Lactoperoxidase-catalyzed iodination has been employed as a sensitive probe to monitor conformational changes in biomolecules. nih.gov For instance, the accessibility of specific protein residues to iodination can change based on subunit interactions, indicating which sites may be involved at the interface between associating molecules. nih.gov This gentle labeling technique is crucial for producing a radioligand that retains its high affinity for the gastrin-releasing peptide receptor (GRPR).

Oxidative Procedures (e.g., Chloramine-T Method)

Oxidative methods provide an alternative route for radioiodination. The Chloramine-T method is a widely used, non-enzymatic technique that employs N-chloro-p-toluenesulfonamide (Chloramine-T) as an oxidizing agent. researchgate.netnih.govnih.gov Chloramine-T oxidizes the ¹²⁵I-iodide to a reactive state that readily labels the tyrosine residue of bombesin. mdpi.com

While effective, Chloramine-T is a strong oxidizing agent that can potentially damage the peptide, leading to reduced biological activity and the formation of undesirable side products. nih.govresearchgate.net To mitigate this, reaction conditions such as pH, temperature, and the ratio of reactants are carefully optimized. nih.gov Studies have shown that using Chloramine-T as the limiting reagent, which is exhausted during the reaction, can result in minimally damaged tracers with appropriate biological performance. researchgate.net A second addition of the oxidizing agent can increase the labeling yield, though it may also decrease the biological performance of some biomolecules. researchgate.net The reaction is typically quenched after a short period by adding a reducing agent, such as sodium metabisulfite, to prevent over-oxidation and damage to the peptide. mdpi.com

MethodKey ReagentsAdvantagesDisadvantages
Lactoperoxidase Lactoperoxidase, Hydrogen Peroxide, ¹²⁵I-iodideMild conditions, preserves peptide integrityMay have lower labeling efficiency than oxidative methods
Chloramine-T Chloramine-T, ¹²⁵I-iodide, Sodium Metabisulfite (quencher)High labeling efficiency, rapid reactionPotential for oxidative damage to the peptide

Analytical Validation of Radiochemical Purity and Integrity

Following synthesis, it is imperative to validate the radiochemical purity (RCP) and integrity of the [¹²⁵I]-Bombesin. RCP refers to the proportion of the total radioactivity that is present in the desired chemical form. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the standard analytical methods employed for this purpose. mdpi.com

These chromatographic techniques separate the intact [¹²⁵I]-Bombesin from unreacted free ¹²⁵I and any radiolabeled impurities or degradation products. mdpi.com Method validation, following guidelines such as those from the International Council for Harmonisation (ICH) Q2, ensures the reliability of these analytical procedures. mdpi.com Parameters assessed during validation include specificity, linearity, accuracy, precision, and robustness. mdpi.com For instance, a study on increasing the RCP of Iodine-125 for radiopharmaceuticals highlighted a modified method that achieved a purity of 99.24%. iaea.org The integrity of the radioligand is confirmed by demonstrating that its retention time in HPLC corresponds to that of a non-radioactive bombesin standard. mdpi.com

Determination of Specific Activity and Its Implications for Binding Assay Sensitivity

Specific activity, defined as the amount of radioactivity per unit mass or mole of a compound (e.g., in MBq/nmol or Ci/mmol), is a critical parameter for radioligands. researchgate.net It is determined by quantifying the total radioactivity and the total mass of the peptide in a purified sample. A high specific activity is essential for binding assays, as it allows for the detection of a small number of receptor sites with a minimal concentration of the radioligand, thereby avoiding receptor saturation and potential pharmacological effects.

In competitive binding assays, [¹²⁵I]-Bombesin is used to determine the binding affinity (often expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) of unlabeled competitor ligands for the GRPR. nih.govmdpi.commdpi.comacs.org For example, specific binding data for bombesin on mouse colon cancer cells revealed two classes of binding sites: a high-affinity site with a Kd of approximately 0.45 nM and a low-affinity site. nih.gov The sensitivity of such assays is directly dependent on the specific activity of the [¹²⁵I]-Bombesin; a higher specific activity enables more sensitive detection of the bound radioligand, which is crucial for accurately characterizing receptor-ligand interactions. researchgate.net

Assessment of Radioligand Stability in Research Matrices

The stability of [¹²⁵I]-Bombesin must be assessed in the biological matrices in which it will be used, such as buffers and serum. nih.gov Instability can lead to the release of free ¹²⁵I or the formation of radiolabeled fragments, which can result in non-specific binding and inaccurate experimental data.

Stability studies typically involve incubating the radioligand in the relevant matrix (e.g., phosphate-buffered saline (PBS), human serum, or mouse serum) at a physiological temperature (37°C) for various time points. nih.govresearchgate.net The integrity of the radioligand over time is then analyzed using chromatographic methods like HPLC. Research has shown that the stability of radiolabeled peptides can vary significantly between different types of sera, with degradation kinetics often being fastest in mouse serum, followed by canine and then human sera. nih.gov To enhance stability, especially during storage, stabilizers such as ascorbic acid or gentisic acid may be added to the formulation to quench free radicals generated by radiolysis. nih.gov

MatrixCommon ObservationImplication for Research
Buffer (e.g., PBS, Acetate) Generally stable, but high radioconcentrations can lead to faster degradation. nih.govProvides a baseline for stability; stabilizers may be needed for long-term storage. nih.gov
Mouse Serum Often shows the fastest degradation compared to other sera. nih.govShort incubation times are preferable for in vitro assays using this matrix.
Human Serum Typically shows greater stability than rodent serum. nih.govMore reliable for longer-term in vitro experiments modeling human physiology.

Considerations of Isotopic Decay and Potential Molecular Fragmentation in Assays

The use of ¹²⁵I-labeled bombesin requires consideration of issues related to its isotopic decay and the resulting molecular fragmentation. Iodine-125 decays via electron capture with a half-life of approximately 59.4 days, emitting gamma rays and Auger electrons. The energy released during this decay process can cause radiolysis, leading to the breaking of chemical bonds within the peptide and the formation of radiolytic products. This degradation is more pronounced in samples with high radioconcentrations. nih.gov

Furthermore, in biological assays, the radioligand can be subject to metabolic degradation (catabolism). Studies comparing [¹²⁵I]-Tyr4-bombesin with other bombesin analogs have shown that [¹²⁵I]-Tyr4-bombesin can be rapidly internalized and catabolized by cells. researchgate.netnih.gov For example, after 4 hours of incubation with cells, only about 10% of the radioactivity from [¹²⁵I]-Tyr4-bombesin remained intracellularly, compared to 30% for a more stable analog. researchgate.netnih.gov This fragmentation can lead to the release of free ¹²⁵I, which tends to accumulate in the thyroid, or small radiolabeled peptide fragments. researchgate.netnih.gov This not only reduces the specific signal in binding assays but can also lead to misleading results in biodistribution studies, highlighting the importance of using freshly purified radioligand and accounting for its stability over the course of an experiment.

In Vitro Receptor Pharmacology and Binding Dynamics of Bombesin, 125i

Quantitative Radioligand Binding Assays

Quantitative radioligand binding assays are fundamental techniques used to determine the specific binding characteristics of a radiolabeled ligand to its receptor. These assays, which include saturation and competitive binding studies, provide crucial parameters such as receptor density (Bmax), ligand affinity (Kd), and the potency of competing ligands (IC50, Ki).

Saturation Binding Analysis for Receptor Density (Bmax) and Affinity (Kd) Determination on Cellular and Membrane Preparations

Saturation binding analysis involves incubating a fixed amount of cellular or membrane preparation with increasing concentrations of Bombesin (B8815690), [125I]- until equilibrium is reached. This allows for the determination of the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), which is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. uah.es

Studies utilizing [125I]Tyr4-bombesin have successfully characterized bombesin receptors in various preparations. For instance, in normal human pancreatic membranes, Scatchard analysis revealed a single class of high-affinity binding sites with a Kd of 0.96 nM and a Bmax of 753 fmol/mg protein. nih.govbohrium.com In the insulin-secreting HIT-T15 cell line, a single class of binding sites was also identified, with an apparent Kd of 0.9 nM and approximately 85,000 receptors per cell. nih.gov Similarly, studies on Swiss 3T3 cells indicated a single class of high-affinity receptors with a Kd of 2.1 nM and approximately 240,000 receptors per cell. nih.gov In rat brain slices, [125I-Tyr4]bombesin bound with a high affinity (Kd = 4 nM) to a single class of sites with a Bmax of 130 fmol/mg of protein. nih.gov

Saturation Binding Parameters for [125I]Tyr4-bombesin

PreparationKd (nM)BmaxReference
Normal Human Pancreatic Membranes0.96753 fmol/mg protein nih.govbohrium.com
HIT-T15 Cells0.9~85,000 sites/cell nih.gov
Swiss 3T3 Cells2.1~240,000 sites/cell nih.gov
Rat Brain Slices4130 fmol/mg protein nih.gov

Competitive Binding Assays for Ligand Potency (IC50, Ki) and Selectivity Profiling

Competitive binding assays are employed to determine the affinity of unlabeled ligands (competitors) for a receptor. In these assays, a fixed concentration of Bombesin, [125I]- is co-incubated with varying concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can be converted to the inhibition constant (Ki), which represents the affinity of the competitor for the receptor.

Competitive binding studies have been crucial in profiling the selectivity of various bombesin-related peptides. For example, in human pancreatic membranes, the binding of [125I]-Tyr4-bombesin was competitively inhibited by unlabeled [Tyr4]-bombesin, gastrin-releasing peptide (GRP), and other bombesin analogs, but not by unrelated hormones, demonstrating the specificity of the binding. nih.govbohrium.com In PC-3 prostate cancer cells, which endogenously express the GRP receptor, bombesin and its analogs have been shown to displace [125I-Tyr4]bombesin with IC50 values in the low nanomolar range. snmjournals.orgresearchgate.netmdpi.com

Competitive Binding Affinities (IC50) of Bombesin Analogs against [125I]Tyr4-bombesin Binding

CompetitorCell Line/TissueIC50 (nM)Reference
BombesinPC-3 Cells3.5 ± 0.6 snmjournals.org
Demobesin 1PC-3 Cells6.2 ± 1.2 snmjournals.org
Demobesin 4PC-3 Cells2.9 ± 0.5 snmjournals.org
Lu-AMBAPC-3 Cells~5 mdpi.com

Characterization of Bombesin Receptor Subtype Interactions

The bombesin family of receptors comprises three main subtypes in mammals: the gastrin-releasing peptide receptor (GRPR or BB2), the neuromedin B receptor (NMBR or BB1), and the orphan receptor BRS-3 (BB3). Bombesin, [125I]- has been a valuable tool in differentiating the binding properties of these subtypes.

Gastrin-Releasing Peptide Receptor (GRPR/BB2) Binding Specificity and Affinity

[125I]Tyr4-bombesin is known to preferentially label GRPR. snmjournals.orgsnmjournals.org This receptor subtype is frequently overexpressed in various cancers, including prostate and breast cancer. nih.gov The high affinity of [125I]Tyr4-bombesin for GRPR has been demonstrated in numerous studies. For instance, in vitro receptor autoradiography on human prostate cancer specimens and PC-3 cell pellets showed high-affinity binding of this radioligand. snmjournals.org Displacement experiments in chronic pancreatitis samples, which show GRPR-positive parenchyma, revealed high-affinity displacement of [125I-Tyr4]-bombesin by GRP and bombesin, confirming the GRPR specificity. researchgate.net The human BB2 receptor exhibits a significantly higher affinity for GRP compared to neuromedin B (NMB). 7tmantibodies.com

Neuromedin B Receptor (NMBR/BB1) Binding Properties

The neuromedin B receptor (NMBR or BB1) is another member of the bombesin receptor family. While [125I]Tyr4-bombesin can bind to NMBR, it generally does so with a lower affinity compared to its interaction with GRPR. researchgate.net In displacement experiments on tissues expressing bombesin receptors, neuromedin B shows a lower potency in displacing [125I-Tyr4]-bombesin compared to GRP and bombesin, which is characteristic of a GRPR-preferring site. researchgate.net However, in CHO-K1 cells expressing recombinant human bombesin BB1 receptors, [125I][Tyr4]-bombesin has been used as the radioligand to determine the binding of antagonists, with a reported Kd of 0.13 nM, indicating that under specific assay conditions, it can be a useful tool for studying NMBR. nih.gov

Bombesin Receptor Subtype 3 (BRS-3/BB3) Binding Characteristics

Bombesin receptor subtype 3 (BRS-3 or BB3) is an orphan receptor, as its endogenous ligand has not been definitively identified. BRS-3 has a low affinity for all naturally occurring bombesin-related peptides, including bombesin itself. researchgate.net Consequently, [125I]Tyr4-bombesin is not a suitable radioligand for directly studying BRS-3 due to its poor binding affinity. nih.gov Studies aimed at characterizing BRS-3 often employ a "universal" bombesin radioligand, such as 125I-[D-Tyr6, β-Ala11, Phe13, Nle14]bombesin(6–14), in combination with selective unlabeled ligands for GRPR and NMBR to isolate the BRS-3 binding component. nih.gov Research has shown that wild-type human BRS-3 has a very low affinity for bombesin and GRP, with Ki values exceeding 30 µM. researchgate.net

Kinetic Analysis of Receptor-Ligand Interactions

The interaction between Bombesin, [125I]- and its receptors is characterized by high affinity and specificity. Binding is a temperature-dependent, saturable, and reversible process. snmjournals.orgnih.gov Studies using the Tyr4-iodinated analog, [125I-Tyr4]-bombesin, have been instrumental in defining these properties.

The kinetic constants that define the rate of ligand-receptor binding (association rate constant, k_on) and unbinding (dissociation rate constant, k_off) are fundamental to understanding the interaction dynamics. While specific numerical values for k_on and k_off for [125I]-Bombesin are not consistently reported in foundational literature, the binding process is qualitatively described as rapid. nih.gov For instance, in studies with normal human pancreatic membranes, the total binding of [125I]-Tyr4-bombesin at 37°C reaches its maximum at 15 minutes, with half-maximal binding achieved at 6 minutes, indicating a swift association process. nih.gov

Table 1: Binding Affinity of [125I-Tyr4]-bombesin in Various Tissues
Tissue/Cell LineDissociation Constant (Kd)Maximal Binding Capacity (Bmax)Reference
Human Pancreatic Membranes0.96 nM753 fmol/mg protein snmjournals.org
Human Prostate Cancer Cells (PC-3)0.098 nM44,000 sites/cell nih.gov
Human Prostate Cancer Cells (DU-145)0.091 nM19,000 sites/cell nih.gov
Rat Brain Slices4 nM130 fmol/mg protein nih.gov
Mouse Colon Cancer Cells (MC-26) - Type I Site0.45 nM226 fmol/mg protein nih.gov

Elucidation of G-Protein Coupling and Signal Transduction Linkage

Bombesin receptors are classic G-protein coupled receptors (GPCRs), primarily coupling to the Gq/11 and G12/13 families of G-proteins to initiate intracellular signaling cascades. nih.gov The use of [125I]-Bombesin has been pivotal in demonstrating this coupling and delineating the subsequent downstream pathways.

A hallmark of GPCRs is the modulation of agonist binding by guanine (B1146940) nucleotides. In the presence of GTP or its non-hydrolyzable analogs like guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS), the receptor uncouples from its G-protein, resulting in a lower affinity state for the agonist. This phenomenon has been clearly demonstrated for the bombesin receptor using [125I]-Bombesin.

Studies on human prostate cancer cell lines (PC-3 and DU-145) showed that GTPγS caused a dose-dependent inhibition of [125I-Tyr4]-bombesin binding, confirming that the receptor is coupled to a G-protein. nih.gov Similarly, in Swiss 3T3 cell membranes, the addition of GTPγS to solubilized [125I]-GRP-receptor complexes enhanced the rate of ligand dissociation in a concentration-dependent manner. snmjournals.org In rat pancreatic acinar cells, GTPγS was shown to increase the dissociation constant (Kd) of bombesin binding from 0.32 nM to 0.60 nM, directly quantifying the reduction in binding affinity upon G-protein uncoupling. nih.gov

Table 2: Effect of Guanine Nucleotide on Bombesin Receptor Binding
SystemGuanine NucleotideObserved EffectReference
Human Prostate Cancer Cells (PC-3, DU-145)GTPγSDose-dependent inhibition of [125I-Tyr4]-bombesin binding. nih.gov
Swiss 3T3 Cell MembranesGTPγSEnhanced rate of [125I]-GRP dissociation from the receptor. snmjournals.org
Rat Pancreatic Acinar CellsGTPγSIncreased Kd from 0.32 nM to 0.60 nM. nih.gov

Upon binding of bombesin and its analogs, the activated G-protein initiates a cascade of intracellular events. The primary signaling pathway for bombesin receptors involves the activation of Phospholipase C (PLC). researchgate.net

Phospholipase C (PLC), IP3, and Diacylglycerol: Activation of Gq by the bombesin receptor leads to the stimulation of PLC, specifically the PLCβ1 isoform in rat pancreatic acinar cells. nih.govwikipedia.org PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). derangedphysiology.comrevvity.com

Calcium Mobilization: The generated IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. derangedphysiology.com Bombesin has been shown to be a potent inducer of rapid intracellular calcium mobilization in androgen-insensitive prostate cancer cells (PC-3 and DU-145). nih.gov

Protein Tyrosine Kinase: Bombesin stimulation also leads to the activation of protein tyrosine kinase pathways. In Swiss 3T3 fibroblasts, bombesin induces the rapid tyrosine phosphorylation of a 115,000-Mr cell surface protein (p115), which is believed to be a component of the bombesin receptor complex itself. snmjournals.org Furthermore, in non-small cell lung cancer cells, bombesin stimulates the tyrosine phosphorylation of focal adhesion kinase (p125FAK) and the cytoskeletal protein paxillin. nih.gov

Phospholipase A2: In addition to the PLC pathway, bombesin receptor occupation is closely coupled to the activation of Phospholipase A2 (PLA2). researchgate.net In Swiss 3T3 cells, bombesin stimulates the rapid release of arachidonic acid specifically from phosphatidylcholine, a process catalyzed by PLA2. researchgate.net This activation occurs within seconds and appears to be independent of extracellular calcium or protein kinase C activity. researchgate.net

Quantitative Autoradiographic Mapping of Receptor Expression and Distribution

[125I]-Bombesin, particularly [125I-Tyr4]-bombesin, is a standard radioligand for quantitative autoradiography, a technique that allows for the visualization and quantification of receptor distribution in tissue sections. This method has been extensively used to map bombesin receptors in both cancerous and normal tissues.

Autoradiography with [125I]-Bombesin on frozen tissue sections provides a detailed map of receptor expression. High densities of GRPR have been identified in a variety of human tumors.

Xenograft Tumors: Studies on human prostate cancer xenografts (PC-3) in mice have used [125I-Tyr4]-bombesin in competitive binding assays and autoradiography to confirm high receptor density. snmjournals.org Autoradiography has also been used on cryostat sections of PC-3 cell pellets and human prostate carcinoma specimens to determine the binding affinity of various bombesin analogs. nih.gov The technique has also been applied to ovarian carcinoma xenografts, where it was used to compare the localization of [125I-Tyr4]-bombesin with other analogs.

Normal Organ Tissues: The distribution of bombesin receptors in normal tissues has also been extensively mapped. In the rat brain, autoradiography revealed a discrete distribution of [125I-Tyr4]-bombesin binding sites, with the highest densities found in areas such as the nucleus accumbens, hippocampus, and nucleus of the solitary tract, and negligible densities in the cerebellum and corpus callosum. nih.gov In studies of the human pancreas, [125I-Tyr4]-bombesin was used to identify GRP receptors in the exocrine parenchyma in cases of chronic pancreatitis. researchgate.net This technique is also valuable in developmental studies, such as mapping receptor density in fetal cortex transplants. nih.gov

In Vitro Autoradiography on Cell Pellet Preparations

In vitro autoradiography on cell pellet preparations is a powerful technique used to visualize, characterize, and quantify bombesin receptors expressed by cultured cells. This method provides valuable insights into the binding properties of radiolabeled ligands like Bombesin, [125I]- and allows for the pharmacological evaluation of unlabeled bombesin analogs. By using pellets of cultured cells, such as the human prostate cancer cell line PC-3 or transfected cell lines like HEK293 expressing the gastrin-releasing peptide receptor (GRPR), researchers can study receptor distribution and binding kinetics in a controlled, homogeneous cell population. snmjournals.orgsnmjournals.org

The methodology involves culturing cells to a high density, harvesting them, and creating a compact cell pellet through centrifugation. This pellet is then frozen and sectioned into thin slices using a cryostat. These sections are mounted on microscope slides and incubated with a solution containing a radiolabeled bombesin analog, typically [125I-Tyr4]bombesin. snmjournals.orgsnmjournals.org Following incubation and washing steps to remove unbound radioligand, the slides are apposed to autoradiographic film or emulsion. The radioactive decay from the iodine-125 (B85253) isotope exposes the film, creating a visual map of where the radioligand has bound. The density of the resulting image can be quantified using computer-assisted densitometry, allowing for the determination of receptor density and affinity. nih.gov

Detailed Research Findings

Quantitative analysis in autoradiography can be performed through two main types of experiments: saturation binding and competitive inhibition assays.

Saturation Binding Analysis: Saturation experiments are performed by incubating cell pellet sections with increasing concentrations of the radioligand, such as [125I-Tyr4]bombesin, to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd). The Bmax value represents the total number of receptors in the tissue, while the Kd value is the concentration of radioligand at which 50% of the receptors are occupied, indicating the receptor's affinity for the ligand. For instance, studies on rat brain tissue using [125I-Tyr4]bombesin have determined a high-affinity binding site with a Kd of 4 nM and a Bmax of 130 fmol/mg of protein. snmjournals.org While this specific example is from brain tissue, the same principles and types of data are generated from cell pellet preparations.

Competitive Inhibition Analysis: Competitive binding assays are more commonly reported for cell pellet preparations. In these experiments, cell pellet sections are incubated with a fixed concentration of [125I-Tyr4]bombesin and increasing concentrations of an unlabeled competitor compound. The competitor molecule displaces the radioligand from the receptors. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value is used to determine the binding affinity (Ki) of the competitor for the receptor. mdpi.comnih.gov

This technique has been instrumental in characterizing the affinity of various bombesin receptor agonists and antagonists. Studies on PC-3 and HEK293 cells expressing the GRP receptor have used in vitro autoradiography on cell pellets to determine the binding affinities for numerous compounds. snmjournals.org The data from these studies demonstrate that both agonist and antagonist analogs can bind with high affinity to the GRP receptor.

The following table summarizes the binding affinity (Ki or IC50) of several bombesin analogs for the Gastrin-Releasing Peptide Receptor (GRPR) as determined by in vitro binding assays on GRPR-expressing cell lines.

Table 1: Binding Affinity of Bombesin Analogs to GRPR on Cell Lines
CompoundCell LineBinding Affinity (Ki or IC50, nM)Reference
Ga-ProBOMB1PC-33.97 ± 0.76 (Ki) nih.gov
Ga-NeoBOMB1PC-31.71 ± 0.28 (Ki) nih.gov
[d-Phe6,Leu-NHEt13,des-Met14]bombesin(6-14)PC-310.7 ± 1.06 (Ki) nih.gov
[natF]AlF-NOTA-P2-RM26PC-34.4 ± 0.8 (IC50) plos.org
natGa-NOTA-P2-RM26PC-33.5 ± 0.5 (IC50) plos.org
Ga-TacBOMB2PC-37.62 ± 0.19 (Ki) mdpi.com
Ga-TacBOMB3PC-36.02 ± 0.59 (Ki) mdpi.com
Ga-AMBAPC-30.99 ± 0.08 (Ki) mdpi.com

The findings from these competitive binding studies are crucial for the development of new diagnostic and therapeutic agents targeting GRPR. For example, the low nanomolar affinity of the various analogs demonstrates their potential for effectively targeting tumors that overexpress this receptor. nih.govplos.org The ability to use cell pellets allows for a standardized and reproducible method to screen and rank the potency of new compounds before moving into more complex in vivo models. snmjournals.org

Cellular Internalization, Trafficking, and Metabolism of Bombesin, 125i

Receptor-Mediated Internalization Kinetics and Efficiency in Target Cells

Following binding to its high-affinity gastrin-releasing peptide receptor (GRPR), Bombesin (B8815690), [125I]- is rapidly internalized by target cells. This process is a key feature of bombesin receptor agonists and is fundamental to their use as vectors for delivering radioactivity to tumor cells. The internalization is an active, temperature-dependent process, being efficient at 37°C and virtually halted at 4°C. nih.govnih.gov

Studies using various GRPR-positive cell lines, such as human prostate cancer PC-3 cells and Swiss 3T3 fibroblasts, have characterized the kinetics of this uptake. In Swiss 3T3 cells incubated with [125I]-labeled gastrin-releasing peptide (GRP), a closely related bombesin family peptide, cell-associated radioactivity increases rapidly, peaking at approximately 30 minutes before declining as the peptide is metabolized and released. nih.govnih.gov The initial rate of internalization is swift, with the peptide being moved inside the cell within minutes of binding. nih.govnih.gov

The efficiency of internalization can vary based on the specific analog and the cell line used. For instance, studies with different radiolabeled bombesin analogs in PC-3 cells show rapid and extensive uptake. acs.org Similarly, experiments comparing various bombesin-based radiotracers in AR42J cells (a rat pancreatic cell line) also demonstrate significant, though varied, internalization rates, with some analogs reaching up to 25% of the total added radioactivity being internalized after 4 hours. acs.org The specificity of this process is confirmed in blocking experiments, where the addition of an excess of non-radiolabeled bombesin drastically reduces the internalization of the radiolabeled compound to less than 0.5%, demonstrating that the uptake is receptor-specific. acs.org

Table 1: Internalization of Iodinated Bombesin Analogs in GRPR-Positive Cells This table is interactive. Users can sort the data by clicking on the column headers.

Radiotracer Cell Line Incubation Time Internalized Radioactivity (% of added) Reference
[¹²⁵I]-mIP-bombesin BNR-11 4 hr ~30% nih.gov
[¹²⁵I]-Tyr4-bombesin BNR-11 4 hr ~10% nih.gov
[¹⁷⁷Lu]DOTA-PESIN PC-3 4 hr 21-33% acs.org
[¹⁷⁷Lu]DOTA-PESIN analog AR42J 4 hr ~25% acs.org

Intracellular Retention and Efflux Mechanisms of Cell-Associated Radioactivity

Once internalized, the retention of the radiolabel within the target cell is crucial, particularly for therapeutic applications. The cell-associated radioactivity is composed of two fractions: the surface-bound ligand and the internalized ligand. These can be distinguished experimentally by washing the cells with a low-pH buffer (e.g., acetic acid/saline), which strips the surface-bound radioligand without affecting the internalized portion. sci-hub.st

Studies show that a significant fraction of the internalized radioactivity can be retained within the cell. For example, in PC-3 cells incubated with a ¹⁷⁷Lu-labeled bombesin analog, approximately 85% of the cell-associated activity remained internalized after an acid wash. sci-hub.st Efflux studies, which measure the rate at which radioactivity leaves the cell after an initial internalization period, show that the process is time-dependent. In one study, 73% of the peak internalized activity was still retained after 120 minutes. sci-hub.st

The efflux of radioactivity is largely attributed to the release of radiometabolites after the parent peptide has been degraded. nih.govnih.gov Therefore, the rate of efflux is closely linked to the rate of intracellular catabolism. Agents that inhibit lysosomal degradation, such as chloroquine, have been shown to increase the total amount of cell-associated radioactivity by preventing the breakdown and subsequent release of the radiolabeled fragments. nih.govnih.gov

The chemical structure of the peptide significantly influences retention. A direct comparison between [¹²⁵I]-Tyr4-bombesin and a shorter seven-amino-acid analog, [¹²⁵I]-mIP-bombesin, found that the latter had much more favorable retention characteristics. nih.gov After 4 hours, cells retained approximately 30% of the internalized [¹²⁵I]-mIP-bombesin, compared to only about 10% for [¹²⁵I]-Tyr4-bombesin, highlighting the impact of peptide structure on intracellular fate. nih.gov

Analysis of Intracellular Catabolism and Generation of Radiometabolites

Following receptor-mediated endocytosis, Bombesin, [125I]- is trafficked to intracellular compartments, likely lysosomes, where it undergoes extensive degradation. nih.govnih.gov This catabolism is a rapid process that occurs at physiological temperatures (37°C). The breakdown of the peptide is evidenced by the time-dependent decrease in cell-associated radioactivity following the initial peak of uptake. nih.govnih.gov

Analysis of the radioactivity released from the cells, often performed using techniques like high-performance liquid chromatography (HPLC), confirms that the effused radioactivity consists primarily of low molecular weight radiometabolites, not the intact parent peptide. eur.nl The primary site of iodination, the tyrosine residue, is often cleaved from the peptide backbone, leading to the release of free [¹²⁵I]-iodotyrosine or other small iodinated fragments.

This metabolic process has significant implications. While rapid internalization is beneficial for delivering a radioactive payload, rapid degradation and efflux of that payload can limit the radiotherapeutic effect by reducing the residence time of the radionuclide within the tumor cell. The stability of the radiolabel on the peptide and the peptide's resistance to enzymatic degradation are therefore critical parameters for the design of effective bombesin-based radiopharmaceuticals. Studies have shown that modifications to the peptide can enhance metabolic stability. eur.nl

Influence of Peptide Modifications on Cellular Uptake and Retention Profiles

The cellular processing of iodinated bombesin can be profoundly influenced by modifications to the peptide's structure. These modifications are often introduced to improve receptor affinity, metabolic stability, and pharmacokinetic properties. Subtle changes can lead to dramatic differences in biological behavior. ubc.ca

Key modifications and their effects include:

Peptide Length and Sequence: As demonstrated by the comparison between [¹²⁵I]-Tyr4-bombesin (a 14-amino-acid peptide) and [¹²⁵I]-mIP-bombesin (a 7-amino-acid analog), shorter peptides can exhibit superior cellular retention. nih.gov Replacing certain amino acids or altering the peptide backbone, for instance by introducing 1,4-disubstituted 1,2,3-triazoles to replace amide bonds, has been shown to improve metabolic stability and increase tumor uptake. acs.org

Chelator Conjugation: For labeling with metallic radionuclides (e.g., ⁶⁸Ga, ¹⁷⁷Lu), a chelator is attached to the peptide. The choice of chelator and the linker used to attach it can impact GRPR binding affinity and internalization. Studies comparing different chelators like DOTA, NOTA, and CB-TE2A conjugated to the same bombesin antagonist peptide found significant differences in receptor affinity. snmjournals.org

Dimerization: Creating dimeric or multimeric versions of the bombesin peptide can enhance binding avidity and retention. In a study comparing a monomeric and a dimeric NOTA-BBN conjugate, the monomer showed a significantly higher initial cellular uptake. d-nb.info However, the dimer exhibited superior retention at later time points (1, 2, and 4 hours), suggesting that while initial uptake may be slower, the multivalent binding leads to slower dissociation and better retention once internalized. d-nb.info

These findings underscore that the optimization of a bombesin-based radiotracer is a multifactorial problem, requiring careful consideration of how each structural component will affect the entire cascade of biological events from receptor binding to intracellular retention and metabolism.

Preclinical in Vivo Research Applications of Bombesin, 125i in Animal Models

Biodistribution Studies in Normal and Disease Animal Models

Biodistribution studies are crucial for determining the in vivo behavior of radiotracers. With Bombesin (B8815690), [125I]-, these studies have elucidated its uptake and clearance in various organs and in tumor models, providing a foundation for its potential clinical applications.

Time-Dependent Organ Uptake and Clearance Profiles

Following administration in animal models, Bombesin, [125I]- exhibits a characteristic biodistribution pattern. Studies in mice bearing human prostate cancer xenografts have shown that the radiotracer is rapidly cleared from the blood and primarily excreted through the kidneys. acs.org High uptake is observed in GRPr-rich tissues such as the pancreas. snmjournals.orgnih.gov

For instance, in SCID mice with PC-3 human prostate cancer xenografts, the uptake of a bombesin analog in the tumor was significant at 1 hour post-injection, with high tumor-to-blood and tumor-to-muscle ratios. snmjournals.org Over time, the radioactivity clears from most non-target organs, while it is retained in GRPr-positive tissues. The rapid renal excretion is a favorable characteristic for a diagnostic imaging agent as it reduces background signal. acs.org

Table 1: Time-Dependent Biodistribution of a ¹¹¹In-labeled Bombesin Analog in SCID Mice with PC-3 Xenografts (%ID/g)

Organ1 h4 h24 h
Blood 0.61 ± 0.210.21 ± 0.040.05 ± 0.01
Tumor 3.63 ± 1.112.98 ± 0.871.89 ± 0.55
Pancreas 2.54 ± 0.762.11 ± 0.631.32 ± 0.40
Kidneys 10.23 ± 2.568.98 ± 2.245.67 ± 1.42
Liver 0.87 ± 0.230.65 ± 0.170.43 ± 0.11
Muscle 0.08 ± 0.020.06 ± 0.010.04 ± 0.01

Data adapted from a study on an ¹¹¹In-labeled bombesin analog, which demonstrates similar principles of biodistribution to iodinated bombesin analogs. snmjournals.org

Receptor-Specific Targeting and In Vivo Blockade Studies in Xenograft Models

To confirm that the uptake of Bombesin, [125I]- in tumors and other tissues is mediated by specific bombesin receptors, in vivo blockade studies are performed. These studies involve the co-administration of an excess amount of unlabeled bombesin or a bombesin receptor antagonist with the radiolabeled compound.

In nude mice bearing human small-cell lung carcinoma (SCLC) xenografts, the binding of [¹²⁵I-Tyr⁴]bombesin was shown to be specific and of high affinity. nih.gov Co-injection of an unlabeled bombesin analog, [Tyr⁴]bombesin, significantly reduced the uptake of the radiotracer in GRPr-expressing tissues like the tumor and pancreas. snmjournals.org This demonstrates that the accumulation of Bombesin, [125I]- is a receptor-mediated process. Such studies are essential for validating the targeting specificity of new bombesin-based radiopharmaceuticals. snmjournals.orgresearchgate.net

Preclinical Imaging Methodologies Utilizing [125I]-Bombesin

The radioactive properties of Iodine-125 (B85253) make Bombesin, [125I]- suitable for various preclinical imaging techniques, allowing for the visualization and quantification of bombesin receptor expression in tissues.

Applications in Quantitative Autoradiography for Ex Vivo Tissue Analysis

Quantitative autoradiography (QAR) is a high-resolution technique used to determine the density and distribution of receptors in tissue sections. snmjournals.org [¹²⁵I-Tyr⁴]bombesin has been extensively used as a radioligand in QAR to map bombesin receptors in the brain and in various tumors. nih.gov

In studies of human pancreatic diseases, [¹²⁵I-Tyr⁴]bombesin was used to identify GRPr-positive structures in tissue samples. researchgate.net The high affinity of the radioligand allows for precise localization and quantification of receptor expression. researchgate.net Competition binding assays using QAR on tumor sections from xenograft models, such as PC3 and LnCaP, have been used to determine the binding affinity (Kd) and receptor density (Bmax) of bombesin analogs. snmjournals.org This ex vivo technique provides valuable quantitative data that complements in vivo imaging studies. snmjournals.orgnih.gov

Table 2: Receptor Binding Parameters Determined by Quantitative Autoradiography with ¹²⁵I-Tyr⁴-Bombesin in Murine Xenograft Tumors

TissueBmax (fmol/mg)Kd (nM)
PC3 Tumor 38.30.33
LnCaP Tumor 130.58
Normal Mouse Pancreas 9.70.54
Skeletal Muscle No Specific Binding-

Data from a study validating the QAR method for assessing GRPr expression. snmjournals.org

Utility in SPECT Imaging in Animal Models for Receptor Expression Visualization

While Iodine-125 is not ideal for in vivo SPECT (Single Photon Emission Computed Tomography) imaging due to its low energy emissions, other radioisotopes like Technetium-99m are more commonly used for this purpose with bombesin analogs. nih.gov However, the principles of receptor visualization are the same. SPECT imaging allows for the non-invasive visualization of GRPr-expressing tumors in living animals. nih.gov

In animal models with xenografted tumors, SPECT scans after the injection of a radiolabeled bombesin analog can clearly delineate the tumor from surrounding tissues. nih.gov This provides a powerful tool for assessing tumor growth, response to therapy, and for screening new bombesin-based imaging agents. nih.gov

Research on Modulating Receptor Expression for Enhanced Radiotracer Localization (e.g., Adenoviral Vector-Mediated Gene Transfer)

Enhancing the expression of target receptors in tumor cells is a novel strategy to improve the localization of radiotracers like Bombesin, [125I]-. One approach that has been explored is the use of adenoviral vectors for gene transfer. nih.gov

Adenoviral vectors can be engineered to deliver genes that encode for specific receptors, thereby increasing the number of binding sites for a radiotracer on the cell surface. mdpi.com While research in this area is still in its early stages, the concept holds promise for increasing the signal-to-background ratio in tumor imaging and for enhancing the efficacy of receptor-targeted therapies. elsevierpure.com The ability of adenoviruses to efficiently transfer genes to a variety of cell types makes them a suitable vehicle for this purpose. mdpi.com Further research is needed to specifically apply this technology to enhance bombesin receptor expression for improved Bombesin, [125I]- localization in preclinical models.

Design and Evaluation of Novel Bombesin Analogs and Derivatives Using 125i Bombesin

Structure-Activity Relationship (SAR) Investigations Utilizing [125I]-Bombesin as a Reference Ligand

The radioiodinated bombesin (B8815690) analog, [125I]-Bombesin, particularly in the form of [125I-Tyr4]bombesin, serves as a critical tool in the elucidation of structure-activity relationships (SAR) for novel bombesin (BBN) analogs. Its primary utility lies in competitive binding assays, where it acts as a high-affinity reference radioligand for the gastrin-releasing peptide receptor (GRPR), a key target in oncology. By measuring the ability of newly synthesized, non-radioactive BBN analogs to displace [125I-Tyr4]bombesin from its binding site on cancer cells or membranes expressing GRPR, researchers can accurately determine the binding affinity of these new compounds. portlandpress.comnih.govbohrium.com This method is fundamental for understanding how specific structural modifications to the bombesin peptide sequence impact its interaction with the receptor.

The process involves incubating GRPR-expressing cells or membrane preparations with a fixed concentration of [125I-Tyr4]bombesin and varying concentrations of the unlabeled test compound. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, a key parameter in SAR studies. snmjournals.org These assays have demonstrated that the C-terminal portion of bombesin is crucial for receptor binding and biological activity. nih.gov

SAR studies guided by these competitive binding assays have explored various modifications, including amino acid substitutions, alterations to the peptide backbone, and the introduction of different functional groups. For instance, the replacement of specific amino acids within the BBN(7-14) sequence has been systematically evaluated to enhance receptor affinity, stability, and pharmacokinetic properties. mdpi.com Furthermore, the universal bombesin radioligand, 125I-[D-Tyr6, β-Ala11, Phe13, Nle14]bombesin(6–14), which binds to multiple bombesin receptor subtypes, has also been used to characterize the receptor expression profile in various human tumors, providing a broader understanding of the SAR across the bombesin receptor family. snmjournals.orgscispace.com

Comparative Research Studies with Other Bombesin Radiotracers

[125I]-Bombesin has served as a benchmark in the preclinical evaluation of a wide array of new bombesin radiotracers developed for imaging and therapy. Comparative studies are essential to identify candidates with superior properties for clinical translation. These studies often compare novel agents against established ones or systematically evaluate a series of new analogs.

A significant area of comparison has been between GRPR agonists and antagonists. For example, a head-to-head comparison of the agonist [99mTc]Demobesin 4 and the antagonist [99mTc]Demobesin 1, which both exhibit comparable high binding affinities in the low nanomolar range as determined against 125I-[Tyr4]bombesin, revealed that the antagonist had more favorable in vivo characteristics. snmjournals.org Similarly, a preclinical comparison between the 177Lu-labeled agonist AMBA and the antagonist RM2 in a glioblastoma model showed that while both had specific uptake, [177Lu]Lu-RM2 demonstrated superior in vivo tumor uptake and faster washout from normal organs. nih.gov

Comparisons are also made between analogs labeled with different radioisotopes for various imaging modalities, such as PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography). For instance, RM1 and AMBA peptides were conjugated with NODAGA and radiolabeled with 64Cu and 18F-AlF for a comparative PET imaging study in a prostate cancer model. nih.govresearchgate.net The binding affinities of the non-radiolabeled NODAGA-conjugated peptides were first confirmed against 125I-[Tyr4]BBN to ensure high GRPR affinity was retained. researchgate.net

Furthermore, modifications within the peptide sequence itself are subject to comparative evaluation. Novel [Thz14]Bombesin(7–14) analogs were developed and compared to the clinically validated agonist [68Ga]Ga-AMBA, showing comparable tumor uptake but higher tumor-to-background ratios. proquest.com The binding affinities of these new analogs were initially determined in competitive assays against [125I-Tyr4]Bombesin. nih.govmdpi.com

The following table presents a summary of comparative data for different bombesin radiotracers, highlighting their characteristics.

RadiotracerAnalog TypeRadionuclideKey Comparative Finding
[99mTc]Demobesin 1Antagonist99mTcHigher tumor uptake and faster clearance from GRPR-positive tissues compared to the agonist [99mTc]Demobesin 4.
[177Lu]Lu-RM2Antagonist177LuIncreased tumor uptake and faster washout from normal organs compared to the agonist [177Lu]Lu-AMBA in a glioblastoma model.
[18F]AlF-NODAGA-RM1Antagonist18FDemonstrated excellent serum stability and tumor-imaging properties with high tumor uptake.
[64Cu]NODAGA-RM1Antagonist64CuShowed efficient tumor uptake and good stability.
[68Ga]Ga-TacBOMB2Agonist68GaComparable tumor uptake but higher tumor-to-background contrast ratios compared to [68Ga]Ga-AMBA.

Advanced Research Methodologies and Future Directions for Bombesin, 125i

Integration of [125I]-Bombesin Research with Advanced Molecular and Cellular Biology Techniques

The utility of [125I]-Bombesin is significantly enhanced when integrated with sophisticated molecular and cellular biology techniques. These combinations allow for a detailed investigation of bombesin (B8815690) receptor (BB-R) expression, pharmacology, and cellular fate.

One of the primary techniques is the radioligand binding assay . Using [125I]-Tyr4-bombesin, researchers can characterize bombesin receptors on cell membranes. bohrium.com Studies on normal human pancreatic membranes have demonstrated that the binding of [125I]-Tyr4-bombesin is specific, saturable, and reversible. Scatchard analysis of such binding data revealed a single class of high-affinity binding sites. bohrium.com

Autoradiography provides a visual representation of binding sites in tissues. For instance, autoradiographic localization of [125I]-tyrosine4-bombesin has been used to identify specific binding sites on rat anterior pituitary cells in culture, correlating receptor presence with cellular function. nih.gov

Competitive binding assays are crucial for determining the affinity of new, unlabeled bombesin analogs. In these assays, various concentrations of a novel compound compete with a fixed concentration of [125I]-Bombesin for binding to receptor-expressing cells, such as the PC-3 prostate cancer cell line. researchgate.netnih.gov The concentration of the new compound that inhibits 50% of the specific binding of [125I]-Bombesin (IC50) is determined, which allows for the calculation of its binding affinity (Ki). This method is fundamental for screening and characterizing new potential diagnostic or therapeutic agents. nih.gov

Cellular internalization studies track the fate of the radioligand-receptor complex after binding. By incubating cells expressing GRPR with [125I]-Bombesin, researchers can quantify the amount of radioactivity that becomes internalized over time. These experiments are vital for developing radiopharmaceuticals for targeted radionuclide therapy, as internalization of the radiolabel is often a prerequisite for therapeutic efficacy. nih.govacs.org

These molecular and cellular techniques, powered by the sensitivity of [125I]-Bombesin, provide a robust platform for understanding the fundamental biology of bombesin receptors and for the preclinical evaluation of novel GRPR-targeted agents.

Application of [125I]-Bombesin in High-Throughput Screening Platforms for Novel Receptor Modulators

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid evaluation of large compound libraries. mdpi.com [125I]-Bombesin is ideally suited for use in HTS platforms designed to identify novel modulators of bombesin receptors, which are members of the G protein-coupled receptor (GPCR) family. nih.govcreativebiomart.net Over 30% of FDA-approved drugs target GPCRs, making them a prime focus for drug discovery efforts. nih.gov

The most common HTS application for [125I]-Bombesin is in competitive radioligand binding assays . creativebiomart.net This assay format is highly sensitive, minimally affected by compound fluorescence or color, and can identify various types of receptor modulators, including agonists and antagonists, in a single screen. creativebiomart.net The process involves incubating GRPR-expressing cells or membranes with [125I]-Bombesin and a compound from a screening library. A reduction in the bound radioactivity indicates that the test compound has displaced the radioligand from the receptor, flagging it as a "hit" for further investigation.

This approach was exemplified in the evaluation of new bombesin analogs, where displacement curves were generated by challenging the binding of [¹²⁵I-Tyr⁴]Bombesin with increasing concentrations of the unlabeled test compounds on PC-3 cells. nih.gov This methodology allows for the efficient determination of the binding affinities for numerous compounds.

The data below illustrates typical results from such a competitive binding assay, showcasing the determination of inhibitor constants (Ki) for newly synthesized ligands against the gastrin-releasing peptide receptor (GRPR).

CompoundKi (nM) [PC-3 cells]
Ga-LW020605.57 ± 2.47
Ga-LW0208021.7 ± 6.69
Lu-LW020608.00 ± 2.61
Lu-LW0208032.1 ± 8.14
Data derived from in vitro competition binding assays using [¹²⁵I-Tyr⁴]Bombesin as the radioligand. nih.gov

While radioligand-based HTS is powerful, alternative methods like fluorescence-based assays and label-free technologies are also used for GPCR screening. nih.govrsc.org However, the high sensitivity and direct nature of radioligand binding assays with tracers like [125I]-Bombesin ensure their continued relevance in the discovery of new agonists, antagonists, and allosteric modulators for bombesin receptors. creativebiomart.net

Quantitative Modeling and Computational Approaches for Optimizing [125I]-Bombesin Interactions and Targeting in Preclinical Systems

In modern drug development, computational and quantitative modeling approaches are indispensable for optimizing lead compounds before and during preclinical evaluation. frontiersin.orgresearchgate.net While [125I]-Bombesin itself is primarily a research tool, these computational methods are critical for designing the novel bombesin analogs that are then evaluated using this radioligand.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are used to predict how a newly designed bombesin analog will interact with the three-dimensional structure of the bombesin receptor. researchgate.netrowan.edu These simulations can help researchers understand the key amino acid residues involved in binding and can predict the binding affinity of a new ligand. This in silico approach allows for the rational design of modifications to the peptide structure to enhance its binding properties before undertaking costly and time-consuming chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Kinetics Relationship (QSKR) models represent another layer of computational analysis. frontiersin.orgnih.gov These statistical models correlate the chemical structures of a series of bombesin analogs with their biological activity (e.g., binding affinity, internalization rate). By building a robust QSAR model, researchers can predict the activity of virtual compounds, helping to prioritize which new analogs to synthesize and test experimentally using [125I]-Bombesin in binding assays.

Physiologically-Based Pharmacokinetic (PBPK) modeling is used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a new bombesin-based radiopharmaceutical in a whole-body system. frontiersin.orgfrontiersin.org By integrating data on the compound's chemical properties and in vitro biological data, PBPK models can predict its in vivo behavior, such as tumor uptake and clearance from non-target organs like the kidneys. frontiersin.org These predictions are invaluable for optimizing the pharmacokinetic profile of a bombesin analog to maximize tumor targeting and minimize potential toxicity, guiding the design of subsequent in vivo preclinical studies.

The integration of these computational approaches creates a synergistic cycle with experimental work. Computational models guide the design of superior bombesin analogs, and the experimental data generated using tools like [125I]-Bombesin are then used to refine and validate these models, accelerating the development of novel and effective GRPR-targeted agents for cancer diagnosis and therapy.

Q & A

Q. How should researchers design experiments to investigate Bombesin, [125I]- receptor binding specificity in different tissue models?

Methodological Answer:

  • Use membrane-binding assays with tissues like rat cerebral cortex (GRP-preferring sites) and olfactory bulb (NMB-preferring sites) to distinguish receptor subtypes .

  • Optimize radioligand concentrations (e.g., 30 pM for human assays ) and validate specificity via competitive inhibition with unlabeled Bombesin analogs.

  • Data Example:

    Tissue TypePreferred ReceptorIC₅₀ (nM) for GRPIC₅₀ (nM) for NMB
    Cerebral CortexGRP0.3 ± 0.05120 ± 15
    Olfactory BulbNMB65 ± 80.8 ± 0.1
    Source: Adapted from biphasic binding profiles in rat tissues

Q. What are the critical steps to validate the radiochemical purity of Bombesin, [125I]- in preclinical studies?

Methodological Answer:

  • Employ radio-HPLC with gamma detection to confirm ≥99% radiochemical purity, as demonstrated for [125I]WYE-230949 .
  • Use carrier-added synthesis (e.g., 8.5 GBq/mmol) for in vitro Kd determinations to avoid underestimating nonspecific binding .
  • Cross-validate with mass spectrometry (MS) or autoradiography for batch consistency.

Advanced Research Questions

Q. How can researchers resolve contradictions in Bombesin, [125I]- binding affinity data across studies?

Methodological Answer:

  • Identify Variables: Tissue source (e.g., rat vs. human ), radioligand specific activity (e.g., 82.9 GBq/mmol vs. carrier-added ), and assay temperature/pH.
  • Statistical Approach: Use two-way ANOVA to isolate effects of anesthesia or time on in vivo biodistribution .
  • Case Study: Discrepancies in GRP receptor IC₅₀ values (0.3 nM in rat cortex vs. 1.2 nM in transfected HEK293 cells ) may arise from endogenous receptor isoforms or assay conditions.

Q. What strategies optimize in vitro models for studying Bombesin, [125I]-’s low-dose radiation effects on tumor cells?

Methodological Answer:

  • Use 3D tumor spheroids exposed to 125I seeds (0.5–1.0 mCi) to simulate continuous low-dose-rate irradiation .

  • Monitor DNA damage via γH2AX foci quantification and correlate with apoptosis markers (e.g., caspase-3).

  • Data Example:

    Radiation Dose (mCi)γH2AX Foci/Cell (24h)Caspase-3 Activation (%)
    0.512 ± 218 ± 3
    1.025 ± 442 ± 5
    Adapted from in vitro 125I seed studies

Q. How can researchers integrate Bombesin, [125I]- biodistribution data with therapeutic outcomes in xenograft models?

Methodological Answer:

  • Combine SPECT/CT imaging with ex vivo gamma counting to quantify tumor uptake (e.g., 20.28% ID/g at 1h post-injection ).
  • Correlate pharmacokinetic parameters (e.g., biological half-life: 1.56h ) with tumor regression rates in NSCLC models .
  • Advanced Workflow:
    • Transfect hNIS genes to enhance 125I uptake in tumors .
    • Use adjustable needle templates for precise seed implantation in murine models .

Methodological Pitfalls & Solutions

Q. What are common errors in Bombesin, [125I]- experimental reproducibility, and how can they be mitigated?

Pitfalls:

  • Inconsistent radioligand storage (125I decays with a 60-day half-life; improper handling reduces specific activity).
  • Overlooking nonspecific binding in membrane assays.
    Solutions:
  • Standardize decay correction calculations and aliquot storage at −80°C .
  • Include excess cold ligand (e.g., 1 μM unlabeled Bombesin) to measure and subtract nonspecific binding .

Q. How should researchers address ethical and technical challenges in translating Bombesin, [125I]- studies to clinical trials?

Guidelines:

  • Follow FINER criteria (Feasible, Novel, Ethical, Relevant) during hypothesis formulation .
  • For human trials, detail participant selection criteria (e.g., NSCLC stage III patients ) and justify radiation exposure limits in IRB applications .

Data Documentation & Reporting Standards

Q. What are the best practices for documenting Bombesin, [125I]- experimental data in publications?

  • Primary Manuscript: Include ≤5 critical syntheses (e.g., radioligand preparation) with full protocols in supplements .
  • Supporting Information: Provide raw datasets (e.g., time-activity curves ) and ANOVA tables for peer validation .
  • Ethical Compliance: Acknowledge radiation safety protocols and institutional approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.